Ticlopidine hydrochloride
Ticlopidine hydrochloride
Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
An effective inhibitor of platelet aggregation commonly used in the placement of STENTS in CORONARY ARTERIES.
See also: Ticlopidine (has active moiety).
An effective inhibitor of platelet aggregation commonly used in the placement of STENTS in CORONARY ARTERIES.
See also: Ticlopidine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
53885-35-1
VCID:
VC20745601
InChI:
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
SMILES:
C1C[NH+](CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Cl-]
Molecular Formula:
C14H15Cl2NS
Molecular Weight:
300.2 g/mol
Ticlopidine hydrochloride
CAS No.: 53885-35-1
VCID: VC20745601
Molecular Formula: C14H15Cl2NS
Molecular Weight: 300.2 g/mol
* For research use only. Not for human or veterinary use.

Description | Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time. An effective inhibitor of platelet aggregation commonly used in the placement of STENTS in CORONARY ARTERIES. See also: Ticlopidine (has active moiety). |
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CAS No. | 53885-35-1 |
Product Name | Ticlopidine hydrochloride |
Molecular Formula | C14H15Cl2NS |
Molecular Weight | 300.2 g/mol |
IUPAC Name | 5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
Standard InChI | InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H |
Standard InChIKey | MTKNGOHFNXIVOS-UHFFFAOYSA-N |
SMILES | C1C[NH+](CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Cl-] |
Canonical SMILES | C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |
Solubility | 2.9 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | 53 32C 53-32C 5332C Hydrochloride, Ticlopidine Ticlid Ticlodix Ticlodone Ticlopidine Ticlopidine Hydrochloride |
PubChem Compound | 65335 |
Last Modified | Sep 13 2023 |
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